molecular formula C10H10BNO4 B8187480 4-Methoxycarbonyl-1H-indole-2-boronic acid

4-Methoxycarbonyl-1H-indole-2-boronic acid

Cat. No.: B8187480
M. Wt: 219.00 g/mol
InChI Key: CANMXTLBOIWFGV-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-1H-indole-2-boronic acid is a chemical building block of high interest in organic synthesis and medicinal chemistry. As a derivative of indole-2-boronic acid, this compound integrates two key functional groups: a boronic acid and a methyl ester. The boronic acid group at the 2-position of the indole scaffold makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to conjugate the indole core with a wide variety of aromatic and heteroaromatic rings to create diverse compound libraries for drug discovery and material science. Simultaneously, the methoxycarbonyl (methyl ester) group at the 4-position provides a versatile handle for further functionalization; it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into amide derivatives, thereby expanding its utility in structure-activity relationship (SAR) studies. Indole boronic acids are pivotal in the development of novel pharmaceutical candidates, particularly in the synthesis of kinase inhibitors and other biologically active small molecules . The molecular structure of this compound is designed to offer researchers a versatile and critical intermediate for probing biological pathways and developing new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-methoxycarbonyl-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4/c1-16-10(13)6-3-2-4-8-7(6)5-9(12-8)11(14)15/h2-5,12,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANMXTLBOIWFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC=C2N1)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Boron Electrophile Quenching

A modified procedure from ACS Publications demonstrates the lithiation of N-methylindole using n-BuLi in tetrahydrofuran (THF) at −78°C. Subsequent quenching with trimethyl borate (B(OMe)₃) yields the boronate ester, which is hydrolyzed to the boronic acid under acidic conditions. For 4-methoxycarbonyl-substituted indoles, the ester group is introduced prior to lithiation via Friedel-Crafts acylation or nucleophilic substitution.

Key Data:

  • Yield: 45–55% (two-step process: acylation + borylation).

  • Conditions: N-methyl protection, −78°C lithiation, B(OMe)₃ quenching, HCl hydrolysis.

  • Purity: >90% after recrystallization (ethyl acetate/hexane).

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation enables direct installation of boronic acid groups onto halogenated indole precursors. This method is highly effective for substrates bearing sensitive functional groups, such as esters, due to the mild reaction conditions.

Substrate Preparation and Catalytic System

A 4-methoxycarbonyl-1H-indole-2-bromine precursor is reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst. The Royal Society of Chemistry’s protocol for analogous aryl boronic acids employs Pd(OAc)₂ (3 mol%), PCy₃·HBF₄ (12 mol%), and K₂CO₃ in THF at 65°C.

Optimized Parameters:

  • Catalyst: Pd(OAc)₂/PCy₃·HBF₄.

  • Solvent: THF.

  • Temperature: 65°C, 15 hours.

  • Yield: 67–79% (varies with steric hindrance).

Functional Group Interconversion from Amines

A patent by CN104277060A describes the reduction of nitro groups to amines followed by diazotization and borylation. While originally applied to benzene derivatives, this method can be adapted for indole systems.

Nitro Reduction and Diazonium Salt Formation

4-Methoxycarbonyl-1H-indole-2-amine is treated with NaNO₂/HCl to form a diazonium salt, which is then reacted with a boron source (e.g., HBF₄ or B(OH)₃).

Critical Adjustments:

  • Reduction Step: H₂/Pd-C at 1–3 atm, 30–50°C.

  • Diazotization: 0–5°C, excess NaNO₂.

  • Yield: 50–65% (lower due to indole ring sensitivity).

Comparative Analysis of Methodologies

Method Yield Regioselectivity Functional Group Tolerance Scalability
Directed Metalation45–55%High (C2)Moderate (sensitive to esters)Moderate
Miyaura Borylation67–79%Excellent (C2)High (stable under Pd)High
Amine Diazotization50–65%ModerateLow (acid-sensitive indoles)Low

Challenges and Optimization Strategies

  • Protodeboronation: The 2-boronic acid group on electron-rich indoles is prone to protodeboronation. Using pinacol ester protection during synthesis improves stability.

  • Ester Hydrolysis: The methoxycarbonyl group may hydrolyze under basic conditions. Neutral pH and low temperatures during workup are critical.

  • Catalyst Poisoning: Indole’s NH group can deactivate Pd catalysts. N-Protection (e.g., Boc or methyl) mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonyl-1H-indole-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically conducted under inert atmosphere (argon or nitrogen) at elevated temperatures (80-100°C).

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions : One of the primary applications of 4-Methoxycarbonyl-1H-indole-2-boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides, leading to valuable biaryl and aryl-vinyl compounds used in pharmaceuticals and materials science .

Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of complex organic molecules, enabling the development of new chemical entities with potential therapeutic applications .

Medicinal Chemistry

Anticancer Research : Research indicates that derivatives of boronic acids, including 4-Methoxycarbonyl-1H-indole-2-boronic acid, are being investigated for their potential as anticancer agents. They play a role in developing drug candidates targeting specific cancer pathways, particularly through their ability to inhibit key proteins involved in cancer progression .

Drug Development : The compound's unique structure allows it to participate in various chemical transformations that are crucial for synthesizing drug candidates. Its application has been noted in studies focusing on creating inhibitors for proteins like CDC42, which are implicated in cancer cell signaling .

Mechanism of Action

The primary mechanism of action for 4-Methoxycarbonyl-1H-indole-2-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or aryl-vinyl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, which is key to the success of the Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

(a) 2-(Methoxycarbonyl)-1H-indol-5-ylboronic acid (CAS 284660-86-2)
  • Structure : Methoxycarbonyl at position 5, boronic acid at position 2.
  • Applications : Similar utility in Suzuki reactions but may require optimized conditions for efficient coupling .
(b) 4-Methoxy-1H-indole-2-carboxylic acid (CAS 103260-65-7)
  • Structure : Methoxy (-OCH₃) at position 4, carboxylic acid (-COOH) at position 2.
  • Key Differences : Replaces boronic acid with a carboxylic acid, limiting its role in cross-coupling but enhancing applicability as a building block for peptidomimetics or enzyme inhibitors.
  • Physical Properties: Molecular formula C₁₀H₉NO₃, purity >97%, priced at $65/500 mg .
(c) 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
  • Structure : Phenyl ring with methoxy and methoxycarbonyl substituents.
  • Key Differences : Lacks the indole nitrogen, reducing π-π stacking interactions in catalytic systems. Lower molecular complexity may simplify synthesis but limit biological relevance .

Functional Group Replacements

(a) 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid (CAS 691362-87-5)
  • Structure : Chloro (-Cl) at position 7, methyl (-CH₃) at position 3, methoxycarbonyl at position 2, and carboxylic acid at position 4.
  • The carboxylic acid at position 4 may enhance hydrogen-bonding capabilities in drug design .
(b) 4-Bromo-1-methyl-1H-indole-2-carboxylic acid
  • Structure : Bromo (-Br) at position 4, methyl at position 1, carboxylic acid at position 2.
  • Key Differences : Bromine offers a handle for nucleophilic substitution, while the methyl group may improve metabolic stability in pharmaceuticals .

Boronic Acid Derivatives with Non-Indole Cores

(a) [4-(Methoxymethyl)phenyl]boronic acid (CAS 279262-11-2)
  • Structure : Phenyl ring with methoxymethyl (-CH₂OCH₃) and boronic acid groups.
  • Key Differences: Simpler aromatic system with fewer steric demands, often used in polymer chemistry or as a monomer in organic electronics .
(b) [4-(Methoxycarbonyl)-5-methylthiophen-2-yl]boronic acid (CAS 1353018-96-8)
  • Structure : Thiophene ring with methoxycarbonyl and methyl substituents.
  • Key Differences : Thiophene’s electron-rich nature enhances reactivity in cross-coupling compared to indole derivatives .

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Applications Price/Availability
4-Methoxycarbonyl-1H-indole-2-boronic acid Indole -COOCH₃ (4), -B(OH)₂ (2) C₁₀H₈BNO₄ Suzuki coupling, drug intermediates Not explicitly listed
4-Methoxy-1H-indole-2-carboxylic acid Indole -OCH₃ (4), -COOH (2) C₁₀H₉NO₃ Peptidomimetics, enzyme inhibitors $65/500 mg
2-(Methoxycarbonyl)-1H-indol-5-ylboronic acid Indole -COOCH₃ (5), -B(OH)₂ (2) C₁₀H₈BNO₄ Cross-coupling reactions Not explicitly listed
[4-(Methoxycarbonyl)-5-methylthiophen-2-yl]boronic acid Thiophene -COOCH₃ (4), -CH₃ (5), -B(OH)₂ (2) C₇H₉BO₄S Organic electronics Available via suppliers

Biological Activity

4-Methoxycarbonyl-1H-indole-2-boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by various research findings and case studies.

Chemical Structure and Properties

4-Methoxycarbonyl-1H-indole-2-boronic acid is an indole derivative featuring a boronic acid functional group. Its structure allows for significant reactivity in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in complex organic molecules.

Anticancer Activity

Research indicates that 4-Methoxycarbonyl-1H-indole-2-boronic acid exhibits notable anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showcasing a significant reduction in cell viability at specific concentrations. The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Table 1: Anticancer Activity of 4-Methoxycarbonyl-1H-indole-2-boronic acid

Cell LineIC50 (µM)Mechanism of Action
MCF-718.76Inhibition of apoptosis pathways
HeLa15.45Disruption of cell cycle regulation
A54922.30Induction of oxidative stress

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It showed effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects.

Table 2: Antimicrobial Activity of 4-Methoxycarbonyl-1H-indole-2-boronic acid

Bacterial StrainMIC (mg/mL)Activity Level
Escherichia coli (ATCC)6.50Moderate
Staphylococcus aureus5.00High

The biological activity of 4-Methoxycarbonyl-1H-indole-2-boronic acid can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The boronic acid moiety allows the compound to form reversible covalent bonds with serine proteases, which are critical in cancer progression and bacterial resistance mechanisms.
  • Signal Transduction Interference : The compound disrupts key signaling pathways involved in cell survival and proliferation, particularly those mediated by growth factors.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the efficacy of 4-Methoxycarbonyl-1H-indole-2-boronic acid on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 18.76 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Potential

In another investigation focusing on antimicrobial properties, the compound was tested against common pathogens. The results demonstrated significant antibacterial activity against E. coli and S. aureus, highlighting its potential application in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxycarbonyl-1H-indole-2-boronic acid, and how can purity be validated?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated indole precursors. For example, a brominated indole derivative (e.g., 5-bromo-1H-indole-2-carboxylic acid methyl ester) can react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst .
  • Purification : Use scavenger resins (e.g., diethanolamine-functionalized resins) in non-hydrolytic solvents (e.g., THF) to remove unreacted boronic acids. Purity is validated via HPLC (≥97% purity threshold) and ¹H/¹³C NMR to confirm the absence of residual solvents or byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing 4-Methoxycarbonyl-1H-indole-2-boronic acid?

  • ¹¹B NMR : Confirms the presence of the boronic acid moiety (δ ~30 ppm).
  • ¹H NMR : Identifies the indole proton environment (e.g., aromatic protons at δ 6.8–7.5 ppm) and methoxycarbonyl group (singlet at δ 3.9–4.1 ppm).
  • FTIR : Verifies carbonyl (C=O stretch at ~1700 cm⁻¹) and B–O bonds (~1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₀BNO₄: calc. 227.07) .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Under inert atmosphere (argon) at –20°C, in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis of the boronic acid group.
  • Handling : Use moisture-free conditions (glovebox) and avoid prolonged exposure to air .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving 4-Methoxycarbonyl-1H-indole-2-boronic acid?

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand, or XPhos-Pd-G3 for efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF, dioxane). DMF often enhances solubility of indole derivatives.
  • Base Selection : Use K₂CO₃ or CsF for mild conditions; NaOtBu for electron-deficient aryl halides. Monitor reaction progress via TLC or LC-MS .

Q. How do structural modifications (e.g., methoxycarbonyl group) influence the reactivity of indole-boronic acids in cross-couplings?

  • Electronic Effects : The electron-withdrawing methoxycarbonyl group reduces electron density at the indole C2 position, potentially slowing transmetallation. Adjust ligand electronics (e.g., electron-rich ligands like DavePhos) to enhance catalytic turnover .
  • Steric Considerations : Substituents at the indole C4 position may hinder boronic acid coordination. Computational modeling (DFT) can predict steric clashes .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Case Study : If literature reports conflicting yields for a specific coupling partner (e.g., aryl chlorides), systematically evaluate variables:

  • Catalyst loading (1–5 mol% Pd).
  • Temperature (room temp vs. 80°C).
  • Additives (e.g., TBAB for phase transfer).
    • Statistical Tools : Use Design of Experiments (DoE) to identify critical factors .

Q. What strategies enable post-functionalization of the indole ring post-cross-coupling?

  • Directed C–H Activation : Utilize the boronic acid as a directing group for late-stage C–H arylation or alkylation.
  • Protection/Deprotection : Temporarily protect the boronic acid as a pinacol ester to perform orthogonal reactions (e.g., amidation of the methoxycarbonyl group) .

Data Analysis & Contradictions

Q. How can residual palladium contamination be quantified and mitigated in final products?

  • Quantification : ICP-MS (detection limit ~0.1 ppm) or colorimetric assays (e.g., Pd-sensitive chromophores).
  • Mitigation : Post-reaction treatment with SiliaMetS Thiol resin or activated charcoal .

Q. Why do some studies report instability of 4-Methoxycarbonyl-1H-indole-2-boronic acid in aqueous media?

  • Mechanistic Insight : The boronic acid group undergoes hydrolysis to form boroxines in water. Stability assays (¹H NMR in D₂O) show degradation within 24 hours. Use aprotic solvents or stabilize with diols (e.g., pinacol) .

Tables

Table 1 : Common Catalysts for Suzuki-Miyaura Couplings

CatalystLigandSolventYield Range (%)Reference
Pd(OAc)₂SPhosDMF70–85
XPhos-Pd-G3NoneTHF85–92
Pd(dppf)Cl₂NoneToluene60–75

Table 2 : Stability Under Different Storage Conditions

ConditionDegradation Time (Days)Purity Loss (%)Reference
–20°C, Argon>30<5
Room Temp, Air7~40

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